7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a natural product found in Ganoderma lucidum with data available.

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid

CAS No.: 110311-47-2

Cat. No.: VC13779908

Molecular Formula: C30H42O8

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110311-47-2 |

|---|---|

| Molecular Formula | C30H42O8 |

| Molecular Weight | 530.6 g/mol |

| IUPAC Name | 6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |

| Standard InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) |

| Standard InChI Key | LCIUOVOXWPIXOR-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |

| Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |

| Melting Point | 201 - 203 °C |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

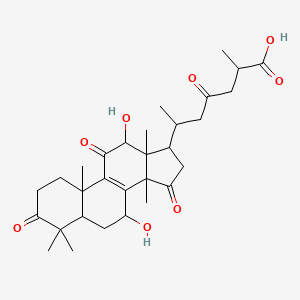

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid (molecular formula: ) features a lanostane skeleton modified by multiple oxygen-containing functional groups . Key structural attributes include:

-

Hydroxyl groups at C7 and C12 positions

-

Ketone groups at C3, C11, C15, and C23

-

A carboxylic acid moiety at C26

-

An α,β-unsaturated enone system at the Δ8 position

The compound exhibits eight defined stereocenters, with configurations at C7 (β), C12 (β), and C25 (R) confirmed via IUPAC nomenclature . Its monoisotopic mass is 530.288 Da, as determined by high-resolution mass spectrometry .

Stereochemical Considerations

The stereochemistry profoundly influences biological activity. The (7β,25R) configuration distinguishes this compound from related lanostanes, as evidenced by ChemSpider entries . Comparative analysis with the (5ξ,7β,12β) diastereomer reveals critical differences in three-dimensional conformation, particularly in the orientation of the C5 and C12 hydroxyl groups .

Natural Occurrence and Biosynthetic Pathways

Source Organisms

While direct isolation reports remain scarce, structural analogs occur in Ganoderma lucidum, a medicinal basidiomycete . The fungus produces numerous oxygenated lanostane triterpenoids, including 12,15-bis(acetyloxy)-3-hydroxy-7,11,23-trioxo-lanost-8-en-26-oic acid, which shares the tetraoxo motif . This suggests the compound may originate from similar biosynthetic pathways in Ganoderma species.

Biosynthetic Hypotheses

The compound likely derives from lanosterol, undergoing sequential oxidations by cytochrome P450 enzymes. Proposed steps include:

-

Epoxidation at C8-C9 followed by dehydration to form the Δ8 double bond

-

Hydroxylation at C7 and C12 by monooxygenases

-

Oxidation of methyl groups to carboxylic acid (C26) and ketones (C3, C11, C15, C23)

Analytical Characterization

Predicted GC-MS Spectrum

The HMDB database provides a predicted electron ionization (EI) mass spectrum for the tetra-trimethylsilyl (TMS) derivative :

| Parameter | Value |

|---|---|

| Ionization energy | 70 eV |

| Derivative | TMS_1_4 |

| Major fragments | m/z 530.288 (M⁺- ), 455.201, 343.154 |

Notably, the base peak at m/z 343.154 corresponds to cleavage between C17 and C20, retaining the carboxylic acid and three ketone groups .

Challenges in Experimental Verification

Despite computational predictions (CFM-ID), experimental validation remains pending. Key obstacles include:

-

Derivatization efficiency: Complete TMS protection of four hydroxyl groups requires optimized reaction conditions

-

Chromatographic resolution: Co-elution with structurally similar triterpenoids in GC analyses

-

Isomer discrimination: Differentiating stereoisomers without chiral stationary phases

The C26 carboxylic acid enhances water solubility compared to methyl ester analogs, potentially improving oral bioavailability .

Structure-Activity Relationships (SAR)

-

C7/C12 dihydroxy motif: Critical for hydrogen bonding with kinase active sites

-

Δ8 enone system: Contributes to Michael addition reactivity with cellular thiols

-

Tetraoxo groups: May chelate metal ions in enzymatic pockets

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

No total synthesis has been reported, owing to:

-

Stereochemical complexity: Eight stereocenters requiring asymmetric catalysis

-

Oxidative sensitivity: Multiple ketones prone to reduction under standard conditions

-

Regioselectivity: Differentiation of C3, C11, C15, and C23 for selective oxidation

Semi-Synthetic Strategies

Partial synthesis from lanosterol or ganoderic acid A could leverage existing hydroxyl groups for selective derivatization. For example:

-

Stepwise oxidation using TEMPO/NaClO for ketone formation

-

Protecting group strategies (e.g., silyl ethers for hydroxyls, esterification for C26 acid)

Future Research Directions

-

Isolation and purification from Ganoderma spp. using hyphenated LC-MS techniques

-

Crystallographic studies to resolve absolute configuration

-

In vivo toxicity profiling in rodent models

-

Target identification via chemoproteomics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume